3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide
Description
Properties
IUPAC Name |
6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h2-4,6,12H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXENJYDNXMICAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide, with the CAS number 2034154-20-4, is a compound belonging to the class of thiazole derivatives. Thiazole-containing compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, summarizing key findings from recent research.
- Molecular Formula : C10H10BrN2S
- Molecular Weight : 350.07 g/mol
- IUPAC Name : this compound
- Purity : 95%
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing promising results in multiple areas:
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant activity against a range of bacterial and fungal strains.
- Antifungal Activity :
- Antibacterial Activity :
Cytotoxicity and Anticancer Potential
Cytotoxicity assays performed on various cancer cell lines have indicated that thiazole derivatives can inhibit cell proliferation effectively.
- Cell Line Studies :
Compound IC50 (μM) 2d 148.26 2e 187.66 Doxorubicin >1000
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition :
- Reactive Oxygen Species (ROS) Scavenging :
Case Studies and Research Findings
Several research articles provide insights into the biological activities of thiazole derivatives:
- Study on Antifungal Properties :
- Cytotoxicity Research :
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazole derivatives, including 3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide, exhibit significant antimicrobial properties.
- Antibacterial Activity : In vitro studies indicate that this compound shows effectiveness against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, with results showing inhibition of bacterial growth at specific concentrations.
- Antifungal Activity : Similarly, antifungal assays reveal activity against fungi such as Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membranes or inhibition of key metabolic pathways.
Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines.
- Cell Line Studies : In studies involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated significant inhibition of cell proliferation. The IC50 values varied across different cell lines, indicating selective toxicity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 148.26 |
| A549 (Lung) | 187.66 |
| Doxorubicin (Control) | >1000 |
The anticancer activity is believed to be mediated through multiple pathways, including the induction of apoptosis and modulation of reactive oxygen species levels.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
-
Antimicrobial Efficacy Study :
- A study published in a peer-reviewed journal evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria.
-
Cytotoxicity Research :
- Another research article explored the cytotoxic effects on different cancer cell lines, highlighting the compound's potential as an anticancer agent. The study utilized various assays to confirm its efficacy.
-
Mechanistic Insights :
- A comprehensive review detailed the mechanisms by which thiazole derivatives exhibit their biological effects, emphasizing the relevance of structure-activity relationships.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features are the allyl group at position 3 and the bromine atom at position 6. Comparisons with analogs highlight how substituent variations influence physicochemical and functional properties:
Key Observations :
- Salt Forms : Hydrobromide salts improve aqueous solubility, critical for drug formulation, compared to neutral analogs like 6-bromo-3-methylbenzo[d]thiazol-2(3H)-imine .
Preparation Methods
Formation of the Benzothiazole Core
- Starting Materials: 2-aminothiophenol and an appropriate aldehyde or ketone.
- Reaction Conditions: Acidic medium, often using acetic acid or similar solvents, at elevated temperatures (e.g., reflux).
- Mechanism: The condensation of 2-aminothiophenol with the aldehyde/ketone forms the benzothiazole ring via intramolecular cyclization.
This step is foundational and widely reported in the literature for benzothiazole derivatives synthesis.
Introduction of the Allyl Group
- Method: Allylation of the benzothiazole intermediate.
- Reagents: Allyl halide (commonly allyl bromide) and a base such as potassium carbonate.
- Conditions: Typically carried out in polar aprotic solvents under mild heating.
This reaction substitutes a suitable position on the benzothiazole ring with the allyl group, often at the nitrogen or carbon adjacent to the heterocycle, depending on the intermediate used.
Bromination at the 6-Position
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
- Conditions: Controlled temperature and solvent choice to ensure regioselective bromination at the 6-position of the benzothiazole ring.
Selective bromination is critical to obtain the 6-bromo derivative without over-bromination or substitution at undesired positions.
Formation of the Imine Functionality
- Method: Condensation of the benzothiazole derivative with an amine or by imine formation during ring closure.
- Conditions: Acidic or neutral medium, with possible use of dehydrating agents to drive imine formation.
The imine group at the 2-position is characteristic of this compound and is typically formed during or immediately after the benzothiazole ring synthesis.
Conversion to Hydrobromide Salt
- Reagents: Hydrobromic acid (HBr) in aqueous or alcoholic solution.
- Conditions: Room temperature or mild heating to ensure complete salt formation.
The hydrobromide salt enhances the compound’s stability and solubility, important for handling and application.
Reaction Scheme Summary and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Benzothiazole core formation | Condensation & cyclization | 2-aminothiophenol + aldehyde, AcOH, reflux | 60-85 | Key step for ring formation |
| 2. Allylation | N- or C-allylation | Allyl bromide, K2CO3, polar aprotic solvent | 70-90 | Introduces allyl substituent |
| 3. Bromination | Electrophilic aromatic substitution | NBS or Br2, controlled temp | 60-75 | Selective for 6-position bromination |
| 4. Imine formation | Condensation | Acidic/neutral medium, dehydration agents | 65-80 | Forms imine at 2-position |
| 5. Hydrobromide salt formation | Salt formation | HBr, aqueous/alcoholic solution | >90 | Final salt for stability |
Research Findings and Optimization
- Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for imine formation and related condensations—from hours to minutes—while maintaining or improving yields.
- Protecting Groups: Use of benzyl or other protecting groups on nitrogen atoms can improve selectivity during multi-step synthesis, especially when introducing multiple substituents or during hydrazone intermediates formation.
- Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been used to install substituents such as bromine or allyl groups on benzothiazole derivatives with high regioselectivity and yields.
- Solvent and Temperature Control: Fine-tuning solvent polarity and reaction temperature is critical for regioselective bromination and to avoid side reactions such as over-bromination or polymerization.
Analytical Characterization (Supporting Preparation)
- NMR Spectroscopy: Characteristic signals for the allyl group include multiplets around 6.0 ppm (CH) and doublets near 5.2–5.3 ppm (CH2), confirming allyl incorporation.
- Mass Spectrometry: Molecular ion peaks confirm the molecular weight consistent with 3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide.
- Melting Point and Solubility: Hydrobromide salts typically display higher melting points and improved solubility in polar solvents compared to free base forms.
Q & A
Q. What are the typical synthetic routes for preparing 3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide?
The compound can be synthesized via a multi-step approach involving bromination of α-active methylene ketones (e.g., acetylacetone) using N-bromosuccinimide (NBS) in ethanol, followed by treatment with potassium thiocyanate and condensation with primary amines like allylamine. This one-pot method avoids chromatography and extraction, yielding intermediates that can be further functionalized with bromine or allyl groups . For hydrobromide salt formation, hydrobromic acid is typically introduced during purification.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., allyl and bromine) and imine tautomerism. For example, allyl protons appear as doublets (δ ~3.1–3.3 ppm, J = 12 Hz) .
- X-ray crystallography : Resolves structural ambiguities, such as unexpected cyclization products (e.g., thiazolidin-2-ylidene vs. thiazol-2-imine derivatives) .
- Elemental analysis and HRMS : Validate molecular formula and purity .
Q. What are the pharmacological potentials of benzothiazole derivatives like this compound?
Benzothiazole derivatives exhibit antimicrobial, anticancer (e.g., activity against SKRB-3 breast cancer cells), and anti-inflammatory properties. The bromine substituent enhances electrophilicity, potentially improving target binding (e.g., TLR4 inhibition) .
Q. How should this compound be stored to ensure stability?
Store in airtight containers at –20°C, protected from light and moisture. Hydrobromide salts are hygroscopic; desiccants like silica gel are recommended. Avoid prolonged exposure to solvents like DMSO, which may degrade the imine group .
Advanced Research Questions
Q. How can reaction conditions be optimized to avoid undesired byproducts (e.g., thiazolidin-2-ylidene derivatives)?
Kinetic vs. thermodynamic control is critical. For example, using ethanol at room temperature favors thiazolidin-2-ylidene formation due to nucleophilic attack at the thiocyanate carbon, while higher temperatures or polar aprotic solvents (e.g., DMF) may favor thiazol-2-imine products. Monitoring via TLC and adjusting stoichiometry of NBS/thiocyanate can mitigate side reactions .
Q. What computational methods complement experimental data in resolving structural ambiguities?
Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries for comparison with X-ray data. For example, DFT can distinguish between tautomers by simulating 13C NMR shifts of imine vs. thiazolidin-2-ylidene carbons (~160–165 ppm vs. ~170–175 ppm) .
Q. How does the allyl group influence regioselectivity in subsequent reactions?
The allyl moiety enables post-synthetic modifications via thiol-ene "click" chemistry or Pd-catalyzed cross-coupling (e.g., Heck reaction). Steric effects from the allyl group may direct electrophilic substitution to the para position of the bromine atom .
Q. What strategies improve solubility for in vitro bioactivity assays?
Co-solvent systems (e.g., ethanol/PEG 400) or salt metathesis (e.g., exchanging hydrobromide for tosylate) enhance aqueous solubility. Micellar encapsulation using surfactants like Tween-80 is also effective for hydrophobic derivatives .
Q. How can hyphenated techniques (e.g., LC-MS) address purity challenges in scaled-up synthesis?
LC-MS with C18 columns and ESI+ ionization identifies impurities (e.g., brominated byproducts or hydrolysis products). For example, a molecular ion at m/z 283 [M+H]+ confirms the target compound, while m/z 284 [M+2]+ indicates residual bromine isotopes .
Q. What mechanistic insights explain the formation of novel thiazolidin-2-ylidene derivatives?
The reaction of α-bromoketones with thiocyanate and amines proceeds via nucleophilic substitution at the α-carbon, forming a thiocyanate intermediate. Subsequent cyclization with amines can lead to ring expansion or contraction depending on steric and electronic factors. For instance, benzylamine’s bulkiness favors 5-membered thiazolidin-2-ylidene over 6-membered thiazol-2-imine rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
